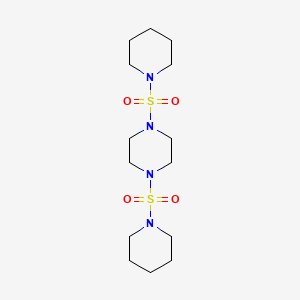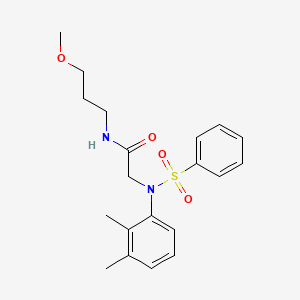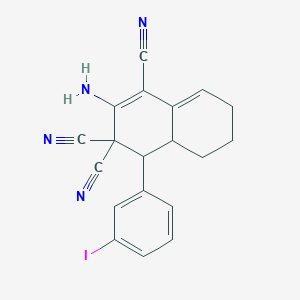
diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate, commonly known as 'DCPD', is a pyridine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of DCPD is not fully understood. However, studies have shown that DCPD inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. DCPD has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
DCPD has been shown to have both biochemical and physiological effects. Biochemically, DCPD inhibits the activity of COX-2, which leads to a decrease in the production of prostaglandins. Physiologically, DCPD has been shown to reduce inflammation, pain, and tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
DCPD has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, DCPD also has some limitations, including its poor solubility in water and its tendency to form aggregates, which can affect its bioavailability.
Orientations Futures
There are several future directions for the study of DCPD. One area of interest is the development of DCPD-based drugs for the treatment of inflammatory diseases, cancer, and microbial infections. Another area of interest is the synthesis of novel polymers and dendrimers using DCPD as a building block. Additionally, further studies are needed to fully understand the mechanism of action of DCPD and its potential side effects.
Méthodes De Synthèse
DCPD can be synthesized through a multi-step process involving the reaction of dimethyl pyridine-3,5-dicarboxylate with 2,4-dichlorobenzaldehyde, followed by esterification with diethyl malonate. The final product is obtained through acid-catalyzed hydrolysis of the ester.
Applications De Recherche Scientifique
DCPD has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, DCPD has shown promising results as an anti-inflammatory, anti-tumor, and anti-microbial agent. In materials science, DCPD has been used as a building block for the synthesis of novel polymers and dendrimers. In agriculture, DCPD has been shown to possess insecticidal and fungicidal properties.
Propriétés
IUPAC Name |
diethyl 4-(2,4-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO4/c1-5-25-18(23)15-10(3)22-11(4)16(19(24)26-6-2)17(15)13-8-7-12(20)9-14(13)21/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBCEEZBRLUBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=C(C=C(C=C2)Cl)Cl)C(=O)OCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 4-{[(5-chloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B5213002.png)

![1-(3,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5213009.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5213013.png)

![N-1,3-benzodioxol-5-yl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5213026.png)
![11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline](/img/structure/B5213027.png)

![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5213041.png)

![3-(4-bromophenyl)-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5213064.png)
![methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5213072.png)
![4'-(4-iodophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5213079.png)
